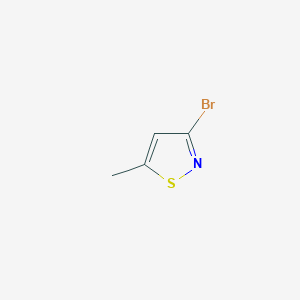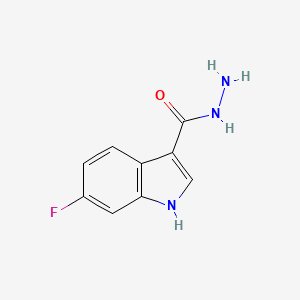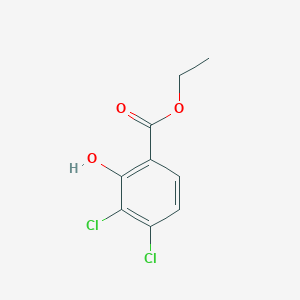![molecular formula C13H18F2N2O2 B13677894 Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring enhances the compound’s biological activity and stability, making it a valuable building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then reacted with a bromination reagent and AIBN, followed by hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. The next step involves fluorination to produce 4-halogen-3-difluoromethyl-1-methylpyrazole, which is finally reacted with ethyl chloroformate and a Grignard reagent to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often focuses on optimizing yield and purity while minimizing environmental impact. A cost-competitive and green route has been developed, which significantly reduces the environmental footprint compared to traditional methods. This route involves the use of bulk fluorine-containing starting materials and efficient reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and stability .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle. This inhibition disrupts the energy production in pathogenic fungi, leading to their death . The difluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is unique due to its difluoromethyl group, which imparts enhanced biological activity and stability. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of various fungicides.
Difluoromethyl pyrazole derivatives: These compounds exhibit similar biological activities and are used in agricultural and pharmaceutical applications.
Eigenschaften
Molekularformel |
C13H18F2N2O2 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O2/c1-2-19-13(18)9-3-5-10(6-4-9)17-8-7-11(16-17)12(14)15/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
QJTKOCCJCXJXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)N2C=CC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)

![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)




![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)

![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
